Amn082

Description

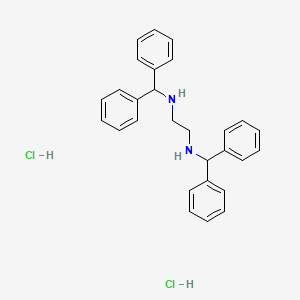

Structure

3D Structure

Properties

CAS No. |

83027-13-8 |

|---|---|

Molecular Formula |

C28H28N2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N,N'-dibenzhydrylethane-1,2-diamine |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2 |

InChI Key |

DTZDSNQYNPNCPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

Pictograms |

Irritant; Environmental Hazard |

solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

AMN082 N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Amn082: A Deep Dive into its CNS Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amn082, or N,N′-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool and potential therapeutic agent that acts as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] This guide elucidates the core mechanism of action of this compound within the central nervous system (CNS), presenting a comprehensive overview of its molecular interactions, downstream signaling cascades, and functional consequences observed in preclinical models. By providing detailed experimental protocols, quantitative data, and visual representations of its activity, this document serves as a technical resource for professionals engaged in neuroscience research and the development of novel CNS therapies.

Core Mechanism: Allosteric Modulation of mGluR7

This compound exerts its effects by binding to an allosteric site located within the transmembrane heptahelical domain of the mGluR7 receptor.[2][3] This is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. As a positive allosteric modulator, this compound enhances the receptor's response to glutamate.[1] However, a key characteristic of this compound is its ability to act as a direct agonist at the allosteric site, initiating receptor signaling even in the absence of an orthosteric agonist.[2] This dual action provides a powerful and nuanced way to modulate mGluR7 activity.

The mGluR7 receptor is a member of the Group III metabotropic glutamate receptors and is coupled to the inhibitory G-protein (Gi). Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary action triggers a cascade of downstream signaling events that ultimately modulate neuronal excitability and protein synthesis.

Key Signaling Pathways

The activation of mGluR7 by this compound initiates a signaling cascade that significantly impacts two major intracellular pathways: the ERK1/2 pathway and the eIF4E-mediated protein synthesis pathway.

Regulation of the ERK1/2 Pathway

This compound-mediated activation of mGluR7 leads to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibitory effect on a key signaling node has profound implications for cellular processes such as gene expression, synaptic plasticity, and cell survival.

Inhibition of Protein Synthesis via eIF4E

A critical consequence of this compound's action is the repression of protein synthesis. This is achieved through the inhibition of ERK1/2 phosphorylation, which in turn leads to reduced phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). The dephosphorylation of eIF4E diminishes its binding to eIF4G, a crucial step in the initiation of cap-dependent translation. This mechanism has been shown to be independent of the Fragile X Messenger Ribonucleoprotein (FMRP), indicating a broad applicability in conditions with dysregulated protein synthesis.

Figure 1: this compound signaling cascade leading to reduced protein synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | EC50 Value | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing mGluR7 | Forskolin-stimulated cAMP assay | 64-290 nM | |

| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | [³⁵S]GTPγS binding assay | 64-290 nM |

Table 2: In Vivo Effects of this compound in a Fragile X Syndrome Mouse Model (Fmr1 KO)

| Effect | Dosage | Outcome | Reference |

| Reduction in Protein Synthesis | 1 mg/kg (IP) | Significant decrease in hippocampal protein synthesis | |

| Reduction of Neuronal Excitability | Not specified | Reduced neuronal firing | |

| Amelioration of Audiogenic Seizures | Not specified | Reduced susceptibility to seizures | |

| Alleviation of Repetitive Behavior | Not specified | Decrease in repetitive behaviors | |

| Improvement in Learning and Memory | Not specified | Enhanced performance in memory tasks |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Cell Culture and Transfection

-

Cell Lines: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous receptor expression.

-

Transfection: Cells are stably transfected with plasmids encoding the human mGluR7b receptor using standard lipofection or electroporation techniques. Selection of stable clones is typically achieved using an appropriate antibiotic resistance marker.

cAMP Accumulation Assay

-

Cell Plating: Transfected CHO-mGluR7b cells are seeded in 96-well plates and grown to confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Membranes are prepared from transfected CHO-mGluR7b cells by homogenization and centrifugation.

-

Assay Buffer: Membranes are resuspended in an assay buffer containing GDP.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated, and a concentration-response curve is generated to determine the EC50 for GTPγS binding stimulation.

In Vivo Protein Synthesis Assay (SUnSET method)

-

Animal Model: Wild-type and Fmr1 knockout (KO) mice are used.

-

Drug Administration: Mice are intraperitoneally (IP) injected with this compound (e.g., 1 mg/kg) or vehicle.

-

Puromycin Injection: After a defined period (e.g., 1 hour), mice are injected with puromycin (a protein synthesis inhibitor that incorporates into nascent polypeptide chains).

-

Tissue Collection: Hippocampal tissue is rapidly dissected and homogenized.

-

Western Blotting: Protein extracts are subjected to SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides.

-

Quantification: The intensity of the puromycin signal is quantified and normalized to a loading control (e.g., actin) to assess the rate of protein synthesis.

Figure 2: Experimental workflow for in vivo protein synthesis measurement.

Functional Consequences in the CNS

The molecular actions of this compound translate into significant functional effects at the systems level.

-

Modulation of Neurotransmission: In the nucleus accumbens, this compound has been shown to decrease extracellular GABA levels and increase extracellular glutamate. In the basolateral amygdala, it inhibits afferent glutamatergic transmission, particularly at high frequencies. These effects highlight the role of mGluR7 in regulating the balance of excitation and inhibition in key brain circuits.

-

Therapeutic Potential in CNS Disorders:

-

Fragile X Syndrome (FXS): By correcting aberrant protein synthesis, this compound has demonstrated the ability to rescue multiple pathological phenotypes in a mouse model of FXS, including neuronal hyperexcitability, audiogenic seizures, repetitive behaviors, and cognitive deficits.

-

Stress and Anxiety: this compound elevates plasma levels of the stress hormones corticosterone and corticotropin in an mGluR7-dependent manner, suggesting a role for this receptor in the neuroendocrine stress response. Its modulatory effects in the amygdala also point to its potential as an anxiolytic agent.

-

Depression: Activation of mGluR7 by this compound has been shown to elicit antidepressant-like effects in mice.

-

Conclusion

This compound is a selective mGluR7 positive allosteric modulator that activates the receptor to inhibit downstream signaling pathways, notably the ERK1/2 and eIF4E pathways, leading to a reduction in protein synthesis. This mechanism of action has shown considerable promise in preclinical models of CNS disorders characterized by neuronal hyperexcitability and dysregulated protein synthesis, such as Fragile X syndrome. The detailed data and protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of targeting mGluR7 and for the development of next-generation allosteric modulators for neurological and psychiatric conditions.

References

Amn082: A Technical Guide to its Pharmacology and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amn082, with the chemical name N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool compound. It is the first selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1] This technical guide provides a comprehensive overview of the pharmacology and selectivity profile of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details its mechanism of action, potency, and selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. mGluR7, a member of the Group III mGluRs, is predominantly located on presynaptic terminals and is involved in the fine-tuning of neurotransmitter release. The development of selective pharmacological probes for individual mGluR subtypes has been a significant challenge. This compound emerged as the first selective agonist for mGluR7, acting through an allosteric binding site within the transmembrane domain of the receptor.[2] This unique mechanism of action has made this compound an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR7.

Pharmacology of this compound

Mechanism of Action

This compound functions as a positive allosteric modulator and agonist of mGluR7. Unlike orthosteric agonists that bind to the same site as the endogenous ligand glutamate, this compound binds to a distinct allosteric site within the seven-transmembrane (heptahelical) domain of the receptor.[2] This binding event induces a conformational change in the receptor, leading to its activation and subsequent intracellular signaling. A key characteristic of this compound is its ability to directly activate mGluR7 in the absence of glutamate, demonstrating full agonist activity.[2]

mGluR7 is coupled to the Gi/o family of inhibitory G proteins. Upon activation by this compound, the G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence ion channel function and neurotransmitter release.

Potency and Efficacy

The potency of this compound at the human mGluR7 has been determined through various in vitro functional assays. The half-maximal effective concentration (EC50) values demonstrate its high potency in activating the receptor.

Table 1: In Vitro Potency of this compound at mGluR7

| Assay Type | Cell Line | Parameter Measured | EC50 (nM) | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | Inhibition of forskolin-stimulated cAMP | 64 ± 32 | |

| GTPγS Binding | Membranes from CHO cells expressing mGluR7 | Stimulation of GTPγS binding | 64 - 290 |

Selectivity Profile

A crucial aspect of a pharmacological tool is its selectivity for its intended target over other related and unrelated proteins. This compound has been profiled against other mGluR subtypes, ionotropic glutamate receptors, and a panel of other CNS targets.

Selectivity against other mGluR Subtypes and Ionotropic Glutamate Receptors

This compound exhibits a high degree of selectivity for mGluR7 over other mGluR subtypes. In functional assays, this compound (up to 10 µM) did not show any significant agonist or antagonist activity at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, or mGluR8. Similarly, no activity was observed at the ionotropic glutamate receptors NMDA (NR1a/2A, NR1a/2B) and AMPA (GluR3i) at concentrations up to 10 µM.

Table 2: Selectivity of this compound against other Glutamate Receptors

| Receptor Subtype | Assay Type | This compound Concentration | Observed Activity | Reference |

| mGluR1, mGluR5 | Inositol Phosphate Accumulation | ≤ 10 µM | No significant effect | |

| mGluR2, mGluR3, mGluR4, mGluR6, mGluR8 | GTPγS Binding | ≤ 10 µM | No significant effect | |

| NMDA (NR1a/2A, NR1a/2B) | Calcium Influx | ≤ 10 µM | No significant effect | |

| AMPA (GluR3i) | Calcium Influx | ≤ 10 µM | No significant effect |

Off-Target Binding Profile

While highly selective within the glutamate receptor family, further studies have revealed that this compound and its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), can interact with monoamine transporters. This is an important consideration for in vivo studies, as these off-target activities may contribute to the observed physiological effects.

Table 3: Off-Target Binding Affinities of this compound and its Metabolite

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| This compound | Norepinephrine Transporter (NET) | 1385 | |

| Serotonin Transporter (SERT) | >10,000 | ||

| Dopamine Transporter (DAT) | >10,000 | ||

| Met-1 (Metabolite) | Serotonin Transporter (SERT) | 323 | |

| Dopamine Transporter (DAT) | 3020 | ||

| Norepinephrine Transporter (NET) | 3410 |

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger, in cells expressing the target receptor. For Gi-coupled receptors like mGluR7, the assay is typically performed in the presence of forskolin, an activator of adenylyl cyclase.

Objective: To determine the potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation in CHO cells stably expressing human mGluR7.

Materials:

-

CHO cells stably expressing human mGluR7

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

This compound

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque microplates

Procedure:

-

Cell Plating: Seed the mGluR7-expressing CHO cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the serially diluted this compound to the respective wells. c. Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GTPγS Binding Assay

This is a functional membrane-based assay that measures the activation of G proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating [35S]GTPγS binding to membranes from cells expressing mGluR7.

Materials:

-

Membranes prepared from cells stably expressing mGluR7

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

[35S]GTPγS (radiolabeled)

-

GDP

-

This compound

-

Glass fiber filter mats

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Prepare cell membranes from mGluR7-expressing cells by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. this compound at various concentrations c. Cell membranes (5-20 µg of protein per well) d. GDP (e.g., 10 µM)

-

Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Radioligand Displacement Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target.

Objective: To determine the binding affinity of this compound and its metabolite at the serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Cell membranes expressing the respective monoamine transporter (SERT, NET, or DAT)

-

Radioligand specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN35,428 for DAT)

-

This compound and its metabolite

-

Assay buffer

-

Non-specific binding control (a high concentration of a known inhibitor for the respective transporter)

-

Glass fiber filter mats

-

Scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. this compound or its metabolite at various concentrations c. Radioligand at a concentration near its Kd value d. Cell membranes (20-50 µg of protein per well)

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of mGluR7 Activation by this compound

Caption: Signaling pathway of mGluR7 activation by the allosteric agonist this compound.

Experimental Workflow for Selectivity Profiling

Caption: General experimental workflow for determining the selectivity profile of a compound like this compound.

Conclusion

This compound is a potent and selective allosteric agonist of mGluR7, which has been instrumental in advancing our understanding of the role of this receptor in the central nervous system. Its unique mechanism of action and favorable in vitro profile make it a valuable research tool. However, the off-target activities of this compound and its primary metabolite at monoamine transporters should be carefully considered when interpreting in vivo data. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed pharmacological data, experimental protocols, and illustrative diagrams to facilitate further investigation into the therapeutic potential of targeting mGluR7.

References

Allosteric Modulation of mGluR7 by AMN082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacological and functional characteristics of AMN082, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7). It is designed to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.

Introduction to mGluR7 and this compound

Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system.[1] It plays a crucial role in modulating neurotransmitter release and synaptic plasticity.[1][2] this compound (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride) was the first selective, orally active, and brain-penetrant allosteric agonist identified for mGluR7.[3][4] It binds to a novel allosteric site within the transmembrane domain of the receptor, directly activating its signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and efficacy data for this compound at the mGluR7 receptor.

Table 1: In Vitro Potency (EC50) of this compound at mGluR7

| Assay Type | Cell Line | EC50 (nM) | Reference |

| cAMP Accumulation Inhibition | Transfected Mammalian Cells | 64 - 290 | |

| GTPγS Binding | Transfected Mammalian Cells | 64 - 290 |

Table 2: In Vitro Efficacy of this compound at mGluR7

| Assay Type | Efficacy Comparison | Reference |

| cAMP Accumulation Inhibition | Comparable to L-AP4, superior to L-glutamate | |

| GTPγS Binding | Comparable to L-AP4, superior to L-glutamate |

Table 3: Selectivity of this compound

| Receptor Family | Activity | Concentration | Reference |

| Other mGluR Subtypes | No appreciable activating or inhibitory effects | ≤10 μM | |

| Selected Ionotropic Glutamate Receptors | No appreciable activating or inhibitory effects | ≤10 μM |

Signaling Pathways Modulated by this compound

Activation of mGluR7 by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. More recently, the downstream effects on the ERK1/2 and eIF4E signaling pathways have been elucidated.

Caption: Signaling pathway of mGluR7 activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity following mGluR7 activation.

Objective: To determine the potency and efficacy of this compound in inhibiting cAMP production.

General Protocol:

-

Cell Culture: Stably transfected mammalian cells (e.g., CHO or HEK293) expressing human or rat mGluR7 are cultured to near confluency.

-

Assay Preparation: Cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Cells are then incubated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.

Caption: Workflow for a cAMP accumulation assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR7 receptor.

Objective: To assess the ability of this compound to stimulate G-protein activation.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Compound Addition: Varying concentrations of this compound are added to the membrane suspension.

-

Incubation: The reaction is incubated to allow for [35S]GTPγS to bind to activated G-proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is plotted against the concentration of this compound to determine the EC50 value.

In Vivo Effects and Considerations

This compound is orally active and crosses the blood-brain barrier. Systemic administration of this compound has been shown to modulate neurotransmitter release in the nucleus accumbens, decreasing extracellular GABA and increasing extracellular glutamate. It has also been shown to correct protein synthesis deficits and pathological phenotypes in a mouse model of Fragile X syndrome.

Important Caveat: It is crucial to note that this compound is rapidly metabolized in vivo, with a half-life of less than one minute in rat liver microsomes. Its major metabolite has been shown to have affinity for monoamine transporters, including the serotonin transporter (SERT). Therefore, the in vivo effects of this compound administration may be influenced by the actions of its metabolite, and results should be interpreted with this consideration in mind.

Conclusion

This compound has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR7. Its characterization as a potent and selective allosteric agonist has paved the way for a deeper understanding of mGluR7 signaling and its therapeutic potential in various CNS disorders. However, the metabolic instability of this compound underscores the need for careful interpretation of in vivo data and highlights the ongoing quest for next-generation mGluR7 modulators with improved pharmacokinetic profiles.

References

Probing the Allosteric Nexus: A Technical Guide to the AMN082 Binding Site on the mGluR7 Transmembrane Domain

For Immediate Release

Shanghai, China – November 27, 2025 – This technical guide offers an in-depth exploration of the binding site for the selective metabotropic glutamate receptor 7 (mGluR7) allosteric agonist, AMN082, within the receptor's transmembrane (TM) domain. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural modeling and functional studies, providing a comprehensive overview of the molecular interactions that govern this compound's activity.

Executive Summary

This compound is a potent and selective allosteric agonist of mGluR7, a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Unlike orthosteric ligands that bind to the extracellular Venus flytrap domain, this compound exerts its effects through a distinct site located within the seven-transmembrane (7TM) helical bundle. This guide details the localization of this allosteric pocket, identifies key interacting amino acid residues based on molecular modeling studies, and provides standardized protocols for the experimental techniques used to investigate this interaction. The information presented herein is critical for the rational design of novel mGluR7 modulators with therapeutic potential for a range of neurological and psychiatric disorders.

Localization of the this compound Binding Site to the Transmembrane Domain

Initial investigations into the mechanism of action of this compound unequivocally pointed towards an allosteric binding site. Functional assays demonstrated that this compound does not compete with orthosteric ligands for binding to the glutamate recognition site[1]. The definitive localization of the this compound binding site to the 7TM domain was achieved through the use of chimeric receptors, which involve swapping domains between different but related receptors.

Chimeric Receptor Studies

Chimeric receptors constructed from mGluR7 and the closely related but this compound-insensitive mGluR6 were instrumental in pinpointing the location of the this compound binding site. In these studies, the extracellular N-terminal domain of one receptor is fused to the 7TM domain and C-terminus of the other. The key findings from these experiments are summarized below:

-

A chimera consisting of the mGluR6 N-terminus and the mGluR7 7TM domain (mGluR6/7) was activated by this compound.

-

Conversely, a chimera with the mGluR7 N-terminus and the mGluR6 7TM domain (mGluR7/6) was unresponsive to this compound.

These results conclusively demonstrated that the transmembrane domain of mGluR7 is both necessary and sufficient for the allosteric agonism of this compound[2].

Molecular Determinants of the this compound Binding Pocket

While chimeric receptor studies identified the general location of the binding site, computational molecular modeling has provided insights into the specific amino acid residues that are likely to form the this compound binding pocket within the mGluR7 transmembrane domain.

Key Interacting Residues

Homology modeling of the mGluR7 7TM domain, based on the crystal structures of other Class C GPCRs, has predicted a putative binding pocket for this compound. Molecular docking simulations have identified several key residues that are proposed to directly interact with this compound:

-

Serine 759 (Ser759): This residue is predicted to form a crucial hydrogen bond with the amidogen group of this compound, serving as a key anchor point for the ligand within the binding site[3].

-

Phenylalanine 804 (Phe804): A π-π stacking interaction between the benzene rings of Phe804 and this compound is thought to significantly contribute to the binding affinity[3].

-

Isoleucine 756 (Ile756): This residue is unique to mGluR7 and is suggested to form a strong hydrophobic interaction with this compound. This interaction is hypothesized to be a major determinant of the selectivity of this compound for mGluR7 over other mGluR subtypes[3].

It is important to note that while these molecular modeling studies provide a strong hypothetical framework for the this compound binding site, direct experimental validation through site-directed mutagenesis and subsequent binding or functional assays is currently lacking in the published literature.

Quantitative Data on this compound Activity

The functional potency of this compound at the mGluR7 receptor has been characterized in various in vitro assays. This data provides a quantitative measure of the compound's agonist activity.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC50 | 64 ± 32 | |

| GTPγS Binding | CHO cells expressing mGluR7 | EC50 | 64-290 | |

| Allosteric Agonist Activity | Recombinant cells | EC50 | 260 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Generation of Chimeric mGluR6/7 Receptors

This protocol describes the general procedure for creating chimeric receptors by PCR overlap extension.

-

Template DNA: Plasmids containing the full-length cDNAs for mGluR6 and mGluR7b.

-

Primer Design: Design four primers:

-

Primer A: Forward primer annealing to the start of the mGluR6 N-terminal domain.

-

Primer B: Reverse primer annealing to the desired fusion point in the mGluR6 sequence, with a 5' overhang complementary to the mGluR7 sequence at the fusion point.

-

Primer C: Forward primer annealing to the desired fusion point in the mGluR7 sequence, with a 5' overhang complementary to the mGluR6 sequence at the fusion point.

-

Primer D: Reverse primer annealing to the end of the mGluR7 C-terminal domain.

-

-

First Round of PCR:

-

Perform two separate PCR reactions:

-

Reaction 1: Use Primer A and Primer B with mGluR6 cDNA as the template to amplify the mGluR6 N-terminal fragment.

-

Reaction 2: Use Primer C and Primer D with mGluR7b cDNA as the template to amplify the mGluR7 7TM and C-terminal fragment.

-

-

-

Purification: Purify the PCR products from both reactions using a gel purification kit to remove primers and templates.

-

Second Round of PCR (Overlap Extension):

-

Combine the purified products from both reactions in a new PCR tube.

-

Perform a PCR reaction using Primer A and Primer D. The overlapping complementary sequences of the two fragments will allow them to anneal and serve as a template for the full-length chimeric construct.

-

-

Cloning: Clone the final PCR product into a suitable expression vector and verify the sequence by DNA sequencing.

Site-Directed Mutagenesis

This protocol outlines a standard method for introducing point mutations into the mGluR7 sequence.

-

Template DNA: Plasmid containing the wild-type mGluR7 cDNA.

-

Primer Design: Design two complementary mutagenic primers that contain the desired mutation and anneal to the target site on opposite strands of the plasmid.

-

PCR Amplification:

-

Perform a PCR reaction using a high-fidelity DNA polymerase with the mutagenic primers and the mGluR7 plasmid as a template.

-

The reaction will amplify the entire plasmid, incorporating the desired mutation.

-

-

Template Digestion:

-

Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmids.

-

-

Transformation: Transform the digested plasmid into competent E. coli for propagation.

-

Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) downstream of mGluR7 activation.

-

Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., CHO or HEK293 cells) in appropriate media.

-

Transfect the cells with an expression vector containing either wild-type or mutant mGluR7.

-

-

Assay Preparation:

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Wash the cells with a suitable assay buffer.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a cAMP-inducing agent, such as forskolin, in the continued presence of this compound.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

Signaling Pathway of mGluR7 and this compound

Caption: mGluR7 signaling pathway initiated by orthosteric and allosteric agonists.

Experimental Workflow for Identifying the this compound Binding Site

Caption: Logical workflow for the localization and characterization of the this compound binding site.

Relationship Between Mutagenesis and Binding Affinity

Caption: Logical framework for validating the role of specific residues in this compound binding.

References

In Vitro Characterization of AMN082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMN082, N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool for the study of the metabotropic glutamate receptor 7 (mGluR7). As a selective allosteric agonist, this compound provides a unique mechanism for activating mGluR7, a receptor implicated in a variety of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, potency, selectivity, and downstream signaling effects. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations.

Core Mechanism of Action

This compound functions as a positive allosteric modulator and direct agonist of mGluR7, binding to a site within the transmembrane domain of the receptor, distinct from the orthosteric site where glutamate binds.[2] This allosteric activation leads to the canonical Gi/o-coupled signaling cascade, initiating a range of downstream cellular responses.

Quantitative In Vitro Pharmacology

The in vitro activity of this compound has been quantified through various functional assays, demonstrating its potency and selectivity for mGluR7.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 nM | [2] |

| GTPγS Binding Stimulation | Membranes from CHO mGluR7b cells | EC50 | 260 nM (200; 360) | [2] |

Table 2: Selectivity Profile of this compound

| Receptor/Transporter | Assay Type | Activity | Concentration | Reference |

| mGluR1b, mGluR5a | Phosphoinositol Hydrolysis | No agonist or positive modulatory activity | ≤10 µM | |

| mGluR2, mGluR3, mGluR4, mGluR6, mGluR8a | GTPγS Binding | Little or no stimulating effects | ≤10 µM | |

| NMDAR1a/2A, NMDAR1a/2B, GluR3 (AMPA) | Cytoplasmic Calcium Determination | No agonist or modulatory activity | ≤10 µM | |

| Norepinephrine Transporter (NET) | Radioligand Binding | Appreciable affinity | 1385 nM (Ki) |

Note: While highly selective for mGluR7 over other mGluRs and ionotropic glutamate receptors, this compound and its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), have shown affinity for monoamine transporters, which should be a consideration in experimental design and data interpretation.

Signaling Pathways Modulated by this compound

Activation of mGluR7 by this compound triggers a cascade of intracellular signaling events.

Primary Signaling Pathway

This compound binding to mGluR7 activates the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Downstream Signaling Effects

Recent studies have revealed that this compound can also modulate downstream signaling pathways, including the Extracellular signal-regulated kinases 1/2 (ERK1/2) and the eukaryotic translation initiation factor 4E (eIF4E) pathways. Activation of mGluR7 by this compound has been shown to repress protein synthesis by inhibiting the phosphorylation of both ERK1/2 and eIF4E.

References

- 1. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Amn082: A Technical Guide to its Mechanism and Impact on Neuronal Excitability

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amn082 (N,N′-dibenzhydrylethane-1,2-diamine) is a pioneering pharmacological tool, recognized as the first selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1] As a member of the Group III mGluRs, mGluR7 is a presynaptic G-protein coupled receptor (GPCR) that plays a critical role in modulating neurotransmission throughout the central nervous system (CNS).[1][2] this compound's ability to selectively activate this receptor has provided an unprecedented opportunity to dissect the physiological functions of mGluR7. This document provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on neuronal excitability, detailed experimental protocols for its study, and its potential therapeutic implications. It is designed to serve as a technical guide for professionals engaged in neuroscience research and drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to an allosteric site within the transmembrane heptahelical domain of the mGluR7 receptor.[3] This is distinct from the orthosteric site where endogenous glutamate binds. This allosteric activation initiates intracellular signaling cascades that ultimately modulate neuronal activity.

Primary Signaling Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for mGluR7 involves its coupling to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). This cascade is a key mechanism for presynaptic inhibition, as reduced PKA activity leads to decreased phosphorylation of downstream targets, including voltage-dependent calcium channels (VDCCs). The resulting reduction in calcium influx into the presynaptic terminal inhibits the release of neurotransmitters, most notably glutamate.

Secondary Signaling Pathway: Regulation of Protein Synthesis

Recent studies, particularly in the context of Fragile X Syndrome (FXS), have revealed another pathway influenced by this compound. Activation of mGluR7 by this compound has been shown to repress aberrant protein synthesis by inhibiting the phosphorylation of ERK1/2 (extracellular signal-regulated kinase) and its downstream target, eIF4E (eukaryotic translation initiation factor 4E). This mechanism contributes to the reduction of neuronal hyperexcitability seen in FXS models and is independent of the FMRP protein absent in the disease.

Quantitative Data on Efficacy and Impact

The effects of this compound have been quantified across various in vitro and in vivo models, establishing its potency, selectivity, and functional consequences.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Assay System | Value | Reference |

| EC₅₀ | cAMP Accumulation (mGluR7-expressing cells) | 64 - 290 nM | |

| EC₅₀ | GTPγS Binding (mGluR7-expressing cells) | 64 - 290 nM | |

| Selectivity | Other mGluRs (Groups I, II, III) | >10 µM (no appreciable effect) | |

| Selectivity | Ionotropic Glutamate Receptors | >10 µM (no appreciable effect) |

Table 2: Effects of this compound on Neurotransmission and Neuronal Excitability

| Effect | Model System | Concentration / Dose | Result | Reference |

| Glutamate Release | Rat Cerebrocortical Nerve Terminals | 1 - 30 µM | Inhibition of 4-AP-evoked release | |

| Synaptic Transmission | Rat Basolateral Amygdala (BLA) Slices | 1 - 10 µM | Concentration-dependent inhibition of transmission (at 2 Hz) | |

| GABA Levels | Rat Nucleus Accumbens (in vivo microdialysis) | 10 - 100 µM | Dose-dependent decrease in extracellular GABA | |

| Glutamate Levels | Rat Nucleus Accumbens (in vivo microdialysis) | 10 - 100 µM | Increase in extracellular glutamate | |

| Neuronal Excitability | Fmr1 KO Mice (FXS model) | N/A | Reduction in neuronal excitability and seizure susceptibility | |

| Plasma Corticosterone | C57BL/6 Mice | 6 mg/kg (p.o.) | ~200% increase vs. vehicle (mGluR7-dependent) |

Key Experimental Protocols

The characterization of this compound has relied on a suite of established pharmacological and neurophysiological techniques.

cAMP Accumulation Assay

-

Objective: To measure the functional inhibition of adenylyl cyclase by this compound in a cellular context.

-

Methodology:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human mGluR7b receptor are cultured.

-

Cells are incubated with various concentrations of this compound.

-

Adenylyl cyclase is then stimulated with a known concentration of forskolin.

-

The reaction is stopped, and cells are lysed.

-

The intracellular concentration of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data are normalized to the forskolin-only control, and EC₅₀ values are calculated from the resulting concentration-response curve.

-

Presynaptic Glutamate Release Assay

-

Objective: To directly measure the effect of this compound on neurotransmitter release from isolated nerve terminals.

-

Methodology:

-

Synaptosome Preparation: Nerve terminals (synaptosomes) are isolated from rat cerebral cortex tissue by differential centrifugation.

-

Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]glutamate, to load the synaptic vesicles.

-

Stimulation: A depolarizing agent, typically 4-aminopyridine (4-AP), is used to evoke Ca²⁺-dependent glutamate release.

-

Treatment: Synaptosomes are superfused with varying concentrations of this compound prior to and during 4-AP stimulation.

-

Quantification: The amount of released [³H]glutamate in the superfusate is measured using liquid scintillation counting. The effect of this compound is expressed as a percentage of the inhibition of 4-AP-evoked release.

-

In Vivo Microdialysis

-

Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of living animals.

-

Methodology:

-

A microdialysis probe is stereotactically implanted into the target brain region, such as the nucleus accumbens (NAc).

-

Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.

-

This compound is administered systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

-

Dialysate samples are collected at regular intervals before, during, and after drug administration.

-

Neurotransmitter concentrations (e.g., glutamate, GABA) in the samples are quantified using high-performance liquid chromatography (HPLC).

-

Logical Framework: this compound's Net Impact on Neuronal Excitability

The multifaceted actions of this compound converge to produce a net decrease in neuronal network excitability. This is achieved through at least two complementary arms: a direct, rapid reduction in excitatory neurotransmission and a slower, modulatory effect on protein synthesis that can correct underlying hyperexcitability in pathological states.

Conclusion and Future Directions

This compound is a potent and selective mGluR7 allosteric agonist that serves as an indispensable tool for CNS research. Its primary mechanism involves the Gi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in presynaptic glutamate release and a dampening of neuronal excitability. Furthermore, its ability to modulate protein synthesis pathways highlights a novel therapeutic angle for disorders characterized by neuronal hyperexcitability, such as Fragile X Syndrome. While its mixed pro- and anticonvulsant effects in some models may complicate its direct clinical application, the study of this compound continues to yield critical insights into the role of mGluR7 in brain function and disease, paving the way for the development of next-generation modulators with refined therapeutic profiles.

References

A Foundational Guide to Amn082: The Allosteric Agonist of mGluR7 in Neuroscience Research

Introduction

Amn082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is a landmark compound in neuroscience, identified as the first selective agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] Unlike conventional agonists that bind to the orthosteric site where glutamate naturally interacts, this compound functions as an allosteric modulator, binding to a distinct site within the transmembrane domain of the receptor.[1][4] This unique mechanism of action has made this compound an invaluable tool for elucidating the complex roles of mGluR7 in synaptic transmission, neuronal excitability, and behavior. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Section 1: Core Pharmacological Profile of this compound

This compound is a potent and selective agonist of mGluR7, demonstrating full agonist activity comparable to the group III mGluR agonist L-AP4. Its allosteric nature means it directly activates the receptor, independent of the glutamate binding site, and its effects are not blocked by competitive orthosteric antagonists.

Mechanism of Action

This compound binds to the heptahelical transmembrane domain of the mGluR7, a characteristic of allosteric modulators for this class of G protein-coupled receptors (GPCRs). This interaction induces a conformational change that activates the receptor's intracellular signaling cascades. Chimeric receptor studies, where domains of mGluR7 were swapped with other mGluRs (like mGluR6), confirmed that the binding site for this compound is located within this transmembrane region. A critical finding is that this compound has little to no effect on the binding affinity or functional potency of orthosteric ligands like glutamate, highlighting its distinct allosteric mechanism.

Data Presentation

The pharmacological characteristics of this compound have been quantified across several key studies. The following tables summarize this essential data.

| Parameter | Assay Type | Cell Line | Value | Reference |

| EC₅₀ | cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | 64 ± 32 nM | |

| EC₅₀ Range | GTPγS Binding / cAMP Inhibition | Transfected mammalian cells | 64 - 290 nM | |

| Efficacy | GTPγS Binding | CHO mGluR7b cell membranes | 167 ± 8% (relative to L-glutamate) | |

| Efficacy | GTPγS Binding | mGluR7a and mGluR7b expressing cells | 70 - 140% (relative to maximal DL-AP₄ effects) |

Table 1: In Vitro Potency and Efficacy of this compound at mGluR7

| Receptor Subtype | Assay Type | Effect of this compound (up to 10 μM) | Reference |

| mGluR1, mGluR5 | Phosphoinositol Hydrolysis | No appreciable activating or inhibitory effects | |

| mGluR2, mGluR3, mGluR4, mGluR6, mGluR8a | GTPγS Binding | No appreciable activating or inhibitory effects | |

| Ionotropic Glutamate Receptors (AMPA, Kainate, NMDA) | Functional Assays | No appreciable activating or inhibitory effects |

Table 2: Selectivity Profile of this compound Across Glutamate Receptors

| Parameter | Species | Value / Finding | Reference |

| Brain Penetration | Rat | 10 mg/kg (p.o.) results in 0.29 μmol/kg in brain tissue | |

| Metabolism (in vitro) | Rat Liver Microsomes | Rapid metabolism (t½ < 1 min) to metabolite Met-1 | |

| This compound Affinity | Norepinephrine Transporter (NET) | 1385 nM | |

| Met-1 Affinity | Serotonin Transporter (SERT) | 323 nM | |

| Met-1 Affinity | Dopamine Transporter (DAT) | 3020 nM | |

| Met-1 Affinity | Norepinephrine Transporter (NET) | 3410 nM |

Table 3: Pharmacokinetics and Metabolite Activity of this compound

A critical consideration for in vivo studies is the rapid metabolism of this compound into Met-1 (N-benzhydrylethane-1,2-diamine), which has significant affinity for monoamine transporters. This suggests that the observed in vivo effects of this compound administration may be a composite of mGluR7 activation and monoaminergic system modulation.

Section 2: Key Signaling Pathways Modulated by this compound

This compound's activation of mGluR7 triggers multiple downstream signaling cascades that are fundamental to the receptor's role in regulating neuronal function.

Canonical Gi/o-Coupled Pathway

As a group III mGluR, mGluR7 is canonically coupled to the inhibitory G-protein, Gi/o. Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a potent reduction of intracellular cyclic AMP (cAMP) levels. This pathway is a primary mechanism by which mGluR7 exerts its inhibitory effects on neurotransmission. Furthermore, the βγ subunits of the activated Gi/o protein can directly modulate ion channels, leading to the inhibition of presynaptic voltage-gated N- and P/Q-type Ca²⁺ channels, which further suppresses neurotransmitter release.

Diagram 1: this compound-mGluR7 Canonical Signaling Pathway.

Modulation of Neurotransmitter Release

In vivo microdialysis studies have revealed that this compound significantly alters the neurochemical environment in specific brain regions. In the nucleus accumbens, systemic or local administration of this compound dose-dependently decreases extracellular GABA levels while increasing extracellular glutamate. This effect is blocked by a group III mGluR antagonist, confirming it is mediated by mGluR7. The leading hypothesis is that this compound acts on presynaptic mGluR7 on GABAergic terminals to reduce GABA release. This reduction in local inhibition (disinhibition) subsequently leads to an increase in the activity of glutamatergic neurons and enhanced glutamate release.

Diagram 2: this compound's Influence on Neurotransmitter Release.

Regulation of Protein Synthesis

More recent foundational work has linked mGluR7 activation by this compound to the regulation of protein synthesis. Studies in the context of Fragile X Syndrome (FXS) show that this compound represses aberrant protein synthesis by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and, subsequently, the eukaryotic translation initiation factor 4E (eIF4E). This novel pathway operates independently of the FMRP protein, which is deficient in FXS, and highlights a broader role for mGluR7 in synaptic plasticity and cellular homeostasis.

Diagram 3: this compound-Mediated Repression of Protein Synthesis.

Section 3: Foundational Experimental Protocols

The characterization of this compound relied on a suite of well-established in vitro and in vivo assays.

Experimental Protocols

-

cAMP Accumulation Assay:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific mGluR subtype (e.g., human mGluR7b) are cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of this compound.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, typically with a radioactive label or fluorescence resonance energy transfer (FRET).

-

Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC₅₀ value.

-

-

[³⁵S]GTPγS Binding Assay:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the mGluR of interest.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Ligand Addition: Varying concentrations of this compound are added to the reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.

-

Quantification: The amount of radioactivity retained on the filter, corresponding to bound [³⁵S]GTPγS, is measured by liquid scintillation counting. This reflects the level of G-protein activation.

-

-

In Vivo Microdialysis:

-

Surgical Implantation: Male Long-Evans rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens.

-

Recovery: Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels (GABA, glutamate, dopamine).

-

Drug Administration: this compound (or vehicle) is administered systemically (i.p.) or locally through the probe (reverse dialysis).

-

Sample Analysis: The concentration of neurotransmitters in the collected dialysate samples is analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Diagram 4: Foundational Experimental Workflows for this compound.

Section 4: In Vivo Effects and Considerations

This compound is orally active and readily penetrates the blood-brain barrier, making it suitable for in vivo behavioral and physiological studies.

-

Stress Hormone Modulation: Oral administration of this compound has been shown to elevate plasma levels of the stress hormones corticosterone and corticotropin (ACTH). This effect is mGluR7-dependent, as it is absent in mGluR7 knockout mice, providing strong in vivo evidence of target engagement.

-

Behavioral Effects: Foundational studies have demonstrated that this compound exerts antidepressant-like effects in animal models such as the forced swim test. It has also been shown to modulate fear and anxiety, inhibiting the acquisition of Pavlovian fear conditioning.

-

Therapeutic Potential: The ability of this compound to correct aberrant protein synthesis and reduce neuronal hyperexcitability has positioned mGluR7 activation as a potential therapeutic strategy for neurodevelopmental disorders like Fragile X Syndrome. In FXS mouse models, this compound has been shown to ameliorate audiogenic seizures, reduce repetitive behaviors, and improve learning and memory.

This compound was a pioneering pharmacological tool that provided the first selective means to probe the function of the mGluR7 receptor. Foundational studies have firmly established it as a potent, selective allosteric agonist that activates the canonical Gi/o signaling pathway to modulate neurotransmission and, as more recently discovered, protein synthesis. While its utility in vivo is complicated by rapid metabolism to a monoamine transporter-active compound, the body of work surrounding this compound has been crucial. It has not only illuminated the fundamental roles of mGluR7 in stress, mood, and synaptic regulation but has also paved the way for the development of next-generation mGluR7 modulators for therapeutic applications in a range of CNS disorders.

References

Methodological & Application

Amn082 In Vivo Experimental Protocol for Rodents: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amn082, with the chemical name N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7).[1][2] As an orally active and brain-penetrant compound, this compound serves as a valuable pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system.[1][3] This document provides detailed application notes and protocols for the in vivo use of this compound in rodent models, focusing on its effects on stress, anxiety, depression, and learning and memory.

Mechanism of Action

This compound acts as an allosteric agonist at the mGluR7 receptor, binding to a site within the transmembrane domain.[3] This activation of mGluR7, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, this signaling cascade ultimately modulates neurotransmitter release, including glutamate and GABA.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies involving this compound in rodents.

Table 1: Pharmacokinetic and In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| EC50 (cAMP accumulation inhibition) | CHO cells expressing human mGluR7b | 64 ± 32 nM | |

| EC50 (GTPγS binding) | CHO cells expressing mGluR7 | 64-290 nM | |

| Brain Penetration (10 mg/kg, p.o.) | Rat | 0.29 µmol/kg (1 hour post-administration) | |

| Brain Penetration (14 mg/kg, p.o.) | Mouse | 0.62 µmol/kg (1 hour post-administration) |

Table 2: Effective Doses of this compound in Rodent Behavioral and Physiological Assays

| Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Stress-Induced Hormone Release | Mouse | p.o. | 1 - 6 mg/kg | Increased plasma corticosterone and ACTH | |

| Forced Swim Test | Mouse (C57BL/6j, CD1) | i.p. | 6 mg/kg | Reduced immobility time | |

| Tail Suspension Test | Mouse (C57BL/6j, CD1) | i.p. | 6 mg/kg | Reduced immobility time | |

| Haloperidol-Induced Catalepsy | Rat | i.p. | 1 - 3 mg/kg | Decreased catalepsy | |

| Passive Avoidance Task | Mouse | i.p. | 1.25 - 5 mg/kg | Decreased step-through latency (impaired memory) | |

| Elevated Plus Maze | Rat | i.p. | 2.5 - 5 mg/kg | Decreased anxiety-like behavior in withdrawal models | |

| Alcohol Consumption | Rat | i.p. | 10 mg/kg | Decreased ethanol consumption and preference | |

| Cocaine/Morphine Sensitization | Mouse | i.p. | 1.25 - 5.0 mg/kg | Attenuated development and expression of sensitization |

Experimental Protocols

1. Drug Preparation and Administration

-

Preparation: For intraperitoneal (i.p.) administration, this compound can be dissolved in a vehicle such as 0.9% saline or a solution of 0.5% methylcellulose. For oral (p.o.) administration, this compound can be suspended in a suitable vehicle. The solution or suspension should be prepared fresh on the day of the experiment.

-

Administration:

-

Intraperitoneal (i.p.): Injections are typically administered at a volume of 5-10 ml/kg body weight.

-

Oral (p.o.): Oral gavage is used for precise dose delivery, typically at a volume of 5-10 ml/kg body weight.

-

Timing: The timing of administration relative to the behavioral test is crucial and should be consistent across all animals. A common pre-treatment time for i.p. injections is 30 minutes before the test. For oral administration, a pre-treatment time of 60 minutes is often used to allow for absorption.

-

2. Behavioral Assays

a) Forced Swim Test (FST)

This test is used to assess antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape (e.g., 15 cm).

-

Procedure:

-

Administer this compound or vehicle at the predetermined time before the test.

-

Gently place the animal into the water cylinder.

-

The total duration of the test is typically 6 minutes.

-

The last 4 minutes of the session are recorded and scored for immobility time (the time the animal spends floating passively with only minor movements to keep its head above water).

-

-

Data Analysis: A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

b) Tail Suspension Test (TST)

This test is also used to screen for antidepressant-like effects.

-

Apparatus: A commercially available tail suspension apparatus or a custom-made setup where the mouse can be suspended by its tail without being able to touch any surfaces.

-

Procedure:

-

Administer this compound or vehicle.

-

Securely attach the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.

-

The test duration is typically 6 minutes.

-

The duration of immobility (hanging passively) is recorded, usually during the final 4 minutes of the test.

-

-

Data Analysis: A reduction in the total time of immobility suggests an antidepressant-like effect.

c) Elevated Plus Maze (EPM)

This assay is used to measure anxiety-like behavior.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor (e.g., 50 cm). The dimensions of the arms can vary, for example, 50 cm long x 10 cm wide for rats.

-

Procedure:

-

Administer this compound or vehicle.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

The session is recorded, and the time spent in and the number of entries into the open and closed arms are scored.

-

-

Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms.

d) Passive Avoidance Task

This test assesses learning and memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Training Day:

-

Place the animal in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, inescapable foot shock is delivered.

-

Administer this compound or vehicle before or after the training, depending on whether the effect on acquisition or consolidation is being studied.

-

-

Testing Day (e.g., 24 hours later):

-

Place the animal back into the light compartment.

-

Open the door to the dark compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

-

-

-

Data Analysis: A shorter step-through latency in the this compound-treated group compared to the vehicle group suggests an impairment in learning or memory.

3. Physiological Measurements

a) Stress Hormone Analysis

-

Procedure:

-

Administer this compound or vehicle orally.

-

One hour after administration, collect trunk blood following decapitation.

-

Separate plasma by centrifugation.

-

Measure plasma corticosterone and ACTH levels using commercially available radioimmunoassay (RIA) or ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Compare hormone levels between the this compound-treated and vehicle-treated groups.

b) In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Procedure:

-

Anesthetize the rodent and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals before and after systemic or local administration of this compound.

-

Analyze the dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with appropriate detection methods (e.g., fluorescence or mass spectrometry).

-

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare the changes over time between treatment groups.

Visualizations

Caption: mGluR7 Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for the Forced Swim Test.

References

- 1. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Amn082 Solutions in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Amn082 is a potent, selective, and orally active allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] It activates the receptor by binding to a novel allosteric site within the transmembrane domain, making it a valuable tool for studying the physiological roles of mGluR7 in stress-related disorders and other neurological conditions.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture assays, ensuring accurate and reproducible results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its efficacy, molecular properties, and solubility in various solvents.

Table 1: Biological Activity of this compound

| Parameter | Value | Cell Type | Assay |

| EC₅₀ | 64 - 290 nM | Mammalian cells expressing mGluR7 | Inhibition of cAMP accumulation, GTPγS binding |

| EC₅₀ | 64 nM | CHO cells expressing human mGluR7b | Inhibition of forskolin-induced cAMP accumulation |

Table 2: Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

| Molecular Weight | 465.45 g/mol |

| Formula | C₂₈H₂₈N₂·2HCl |

| Purity | ≥98% or ≥99% (HPLC) |

| Form | Crystalline solid |

| CAS Number | 97075-46-2 |

Table 3: Solubility of this compound Dihydrochloride

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 100 | 46.55 | |

| Water | 2 - 5 | 0.93 | Gentle warming may be required. Aqueous solutions are not recommended for storage for more than one day. |

| Ethanol | 1 |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO, which is a common starting concentration for subsequent dilutions.

Materials:

-

This compound dihydrochloride (MW: 465.45 g/mol )

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound dihydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.655 mg of this compound.

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock solution, if you weighed 4.655 mg, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the 10 mM DMSO stock solution to the final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 µM final concentration from a 10 mM stock, you can first prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.

-

Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration in a 1 mL culture volume, add 10 µL of the 100 µM intermediate solution.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

-

Mixing and Incubation: Gently mix the contents of the wells after adding the this compound working solution or vehicle control. Incubate the cells for the desired experimental duration.

Visualizations

Signaling Pathways of this compound

This compound, as a positive allosteric modulator of mGluR7, activates downstream signaling pathways that lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This can subsequently modulate other signaling cascades, such as the ERK1/2 and eIF4E pathways, which are involved in protein synthesis.